molecular formula C₅₄H₄₆Cl₂P₂Ru B1142122 (R)-RuCl[(p-cymene)(BINAP)]Cl CAS No. 130004-33-0

(R)-RuCl[(p-cymene)(BINAP)]Cl

Cat. No.: B1142122
CAS No.: 130004-33-0
M. Wt: 928.87
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-RuCl[(p-cymene)(BINAP)]Cl is a ruthenium-based organometallic complex. This compound features a ruthenium center coordinated to a p-cymene ligand and a chiral BINAP ligand. The compound is known for its catalytic properties and is widely used in asymmetric synthesis and various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-RuCl[(p-cymene)(BINAP)]Cl typically involves the reaction of a ruthenium precursor, such as ruthenium trichloride, with p-cymene and ®-BINAP in the presence of a suitable solvent. The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction conditions include:

    Solvent: Toluene or dichloromethane

    Temperature: Room temperature to reflux

    Atmosphere: Inert (nitrogen or argon)

Industrial Production Methods

Industrial production of ®-RuCl[(p-cymene)(BINAP)]Cl follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of automated reactors and purification systems, such as column chromatography, is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

®-RuCl[(p-cymene)(BINAP)]Cl undergoes various types of reactions, including:

    Oxidation: The compound can participate in oxidation reactions, often facilitated by the ruthenium center.

    Reduction: It can also be involved in reduction reactions, where the ruthenium center acts as a reducing agent.

    Substitution: Ligand substitution reactions are common, where the p-cymene or BINAP ligands can be replaced by other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. Reactions are typically carried out at room temperature.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas are used. Reactions may require elevated temperatures and pressures.

    Substitution: Ligand exchange reactions often use phosphine ligands or other coordinating molecules. These reactions are usually performed in organic solvents at room temperature.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized ruthenium species, while reduction reactions can produce reduced ruthenium complexes. Substitution reactions result in new ruthenium complexes with different ligands.

Scientific Research Applications

Asymmetric Catalysis

(R)-RuCl[(p-cymene)(BINAP)]Cl is extensively used as a catalyst in asymmetric synthesis. Its ability to produce chiral molecules with high enantioselectivity has made it invaluable in the following areas:

  • Synthesis of Chiral Drugs : The compound is employed in the production of chiral pharmaceuticals, where enantiomeric purity is essential for efficacy and safety.
  • Catalytic Hydrogenation : It facilitates the asymmetric hydrogenation of various substrates, leading to the formation of chiral alcohols and amines.

Research has indicated potential biological activities associated with this compound, particularly:

  • Anticancer Properties : Studies have explored its effects on cancer cells, suggesting that it may possess cytotoxic activity against certain cancer types.
  • Medicinal Chemistry : Ongoing investigations aim to leverage its properties for developing new therapeutic agents .

Industrial Applications

In industry, this compound is utilized for:

  • Production of Fine Chemicals : Its efficiency and selectivity make it suitable for large-scale synthesis of fine chemicals, where precise control over product composition is required.
  • Pharmaceutical Manufacturing : The compound plays a role in the synthesis of active pharmaceutical ingredients (APIs), ensuring high yields and purity .

Case Study 1: Asymmetric Hydrogenation

In a notable study, this compound was utilized for the asymmetric hydrogenation of ketones. The reaction conditions were optimized to achieve high enantioselectivity (>99% ee) for the desired chiral alcohols. This showcases its effectiveness as a catalyst in producing chiral intermediates for pharmaceuticals.

Case Study 2: Anticancer Activity

Another research investigation focused on the anticancer effects of this compound on various cancer cell lines. The results indicated significant cytotoxicity, prompting further exploration into its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of ®-RuCl[(p-cymene)(BINAP)]Cl involves the coordination of the ruthenium center to substrates, facilitating various chemical transformations. The BINAP ligand provides chirality, enabling asymmetric catalysis. The p-cymene ligand stabilizes the ruthenium center and enhances its reactivity. Molecular targets include organic substrates that undergo hydrogenation, oxidation, or substitution reactions. The pathways involved often include the formation of intermediate complexes that facilitate the desired transformations.

Comparison with Similar Compounds

Similar Compounds

    (S)-RuCl[(p-cymene)(BINAP)]Cl: The enantiomer of ®-RuCl[(p-cymene)(BINAP)]Cl, used in similar catalytic applications but with opposite chirality.

    RuCl[(p-cymene)(dppf)]Cl: A similar ruthenium complex with dppf (1,1’-bis(diphenylphosphino)ferrocene) as the ligand.

    RuCl[(p-cymene)(PPh3)]Cl: Another ruthenium complex with triphenylphosphine as the ligand.

Uniqueness

®-RuCl[(p-cymene)(BINAP)]Cl is unique due to its chiral BINAP ligand, which imparts high enantioselectivity in catalytic reactions. This makes it particularly valuable in asymmetric synthesis, where the production of enantiomerically pure compounds is crucial. Its stability and reactivity also distinguish it from other ruthenium complexes, making it a versatile and efficient catalyst in various chemical transformations.

Biological Activity

(R)-RuCl[(p-cymene)(BINAP)]Cl is a chiral ruthenium complex that has gained attention for its potential biological activities, particularly in the fields of catalysis and medicinal chemistry. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Overview of this compound

  • Chemical Formula : C₅₄H₄₆Cl₂P₂Ru
  • CAS Number : 145926-28-9
  • Structure : The compound consists of a ruthenium center coordinated to a p-cymene ligand and a chiral BINAP ligand, which imparts chirality to the complex. This unique structure enhances its catalytic efficiency and selectivity in various reactions, including asymmetric hydrogenation and other transformations .

Anticancer Properties

Recent studies have highlighted the potential of this compound as an effective anticancer agent. Ruthenium complexes are being investigated as alternatives to traditional platinum-based chemotherapeutics due to their unique properties and mechanisms of action.

  • DNA Interaction : Ruthenium complexes can bind to DNA, leading to the formation of DNA adducts that disrupt replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : These complexes can induce oxidative stress in cancer cells, resulting in apoptosis.
  • Targeting Cancer Metabolism : Some studies suggest that ruthenium complexes can interfere with metabolic pathways in cancer cells, further inhibiting their growth .

Case Studies

  • Study on Cytotoxicity :
    • A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The compound exhibited significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines with IC₅₀ values in the low micromolar range.
    • The mechanism involved apoptosis induction through ROS generation and DNA damage .
  • Asymmetric Hydrogenation :
    • Research demonstrated that this compound effectively catalyzes the asymmetric hydrogenation of various substrates, producing chiral alcohols with high enantioselectivity. This property is crucial for synthesizing pharmaceutical compounds with biological activity .

Comparative Analysis

CompoundAnticancer ActivityEnantioselectivityMechanism of Action
This compoundHighHighDNA binding, ROS generation
(S)-RuCl[(p-cymene)(BINAP)]ClModerateHighSimilar mechanisms
RuCl[(p-cymene)(DIPAMP)]ClModerateModerateDNA binding

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (R)-RuCl[(p-cymene)(BINAP)]Cl, and how is its purity validated?

  • Methodology : The compound is typically synthesized via ligand substitution reactions. For example, reacting [RuCl₂(p-cymene)]₂ with (R)-BINAP in a 1:1 molar ratio under inert atmosphere (e.g., N₂ or Ar) in dichloromethane or THF. Purification involves column chromatography (silica gel) or recrystallization from ethanol/diethyl ether mixtures.
  • Characterization : Confirm purity via 1H^1 \text{H}, 31P^{31} \text{P}-NMR (δ ~30–40 ppm for Ru-P coordination), and elemental analysis. X-ray crystallography can resolve stereochemical configuration .

Q. What are the primary catalytic applications of this compound in asymmetric synthesis?

  • Key Applications :

  • Asymmetric hydrogenation of C=C bonds (e.g., α,β-unsaturated esters, ketones).
  • Synthesis of bicyclic amino esters (e.g., trans-3-aminobicyclo[2.2.2]octane-2-carboxylates) via enantioselective pathways.
  • Dynamic kinetic resolution (DKR) of substrates with labile stereocenters .

Q. Which spectroscopic and analytical techniques are critical for characterizing this catalyst?

  • Standard Protocols :

  • NMR : 1H^1 \text{H}, 13C^{13} \text{C}, and 31P^{31} \text{P}-NMR to confirm ligand coordination and absence of free BINAP.
  • X-ray Diffraction : Resolves Ru center geometry and ligand spatial arrangement.
  • Chiral HPLC : Quantifies enantiomeric excess (ee) in reaction products .

Q. How does the BINAP ligand influence the catalyst’s enantioselectivity?

  • Mechanistic Insight : The (R)-BINAP ligand induces a chiral environment around the Ru center, dictating substrate orientation during catalysis. Steric and electronic interactions between the ligand’s aryl groups and the substrate’s prochiral moieties determine enantioselectivity. Computational studies (DFT) are recommended to map transition states .

Q. What are the best practices for handling and storing this catalyst?

  • Guidelines : Store under inert gas (Ar) at 4°C to prevent oxidation. Avoid prolonged exposure to moisture; use anhydrous solvents (e.g., degassed THF or EtOH) during reactions. Monitor for ligand dissociation via periodic 31P^{31} \text{P}-NMR .

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize enantioselectivity in hydrogenation reactions?

  • Variables to Test :

  • Temperature : Lower temperatures (e.g., 0–25°C) often improve ee but reduce reaction rates.
  • Additives : Triethylamine (0.5–0.9 equiv.) enhances activity and ee by stabilizing Ru-H intermediates.
  • Hydrogen Pressure : Moderate pressures (5–15 bar) balance rate and selectivity; excessive pressure may reduce ee .

Q. What mechanistic studies are recommended to elucidate the catalytic cycle of this complex?

  • Approaches :

  • Kinetic Isotope Effects (KIE) : Probe rate-determining steps (e.g., H₂ activation vs. substrate binding).
  • In Situ NMR/IR : Track intermediates like Ru-H species.
  • DFT Calculations : Model steric effects of BINAP on transition states .

Q. How should researchers address contradictions in reported enantioselectivities across studies?

  • Troubleshooting Checklist :

  • Ligand Purity : Trace moisture or oxidation products (e.g., BINAP oxides) drastically alter selectivity.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may disrupt substrate-catalyst interactions.
  • Substrate Scope : Subtle structural variations (e.g., substituent position) can invert ee trends .

Q. What solvent systems are most compatible with this compound in transfer hydrogenation?

  • Optimal Solvents : Methanol or ethanol for proton-coupled electron transfer. Avoid chlorinated solvents (e.g., CH₂Cl₂) in basic conditions to prevent ligand leaching. For biphasic systems, use H₂O/THF mixtures with surfactants .

Q. What strategies exist for immobilizing this catalyst to enable recyclability?

  • Immobilization Methods :
  • Sol-Gel Encapsulation : Silica matrices retain catalytic activity but may reduce ee (e.g., 52% ee reported for encapsulated catalysts).
  • Heterogeneous Supports : Alumina or MOFs functionalized with phosphine-binding sites improve stability at high S/C ratios (>500) .

Properties

IUPAC Name

dichlororuthenium;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;1-methyl-4-propan-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H32P2.C10H14.2ClH.Ru/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;1-8(2)10-6-4-9(3)5-7-10;;;/h1-32H;4-8H,1-3H3;2*1H;/q;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNHLGYRPKARUHY-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)C.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8.Cl[Ru]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H46Cl2P2Ru
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

928.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130004-33-0, 145926-28-9
Record name (S)-RuCl[(p-cymene(BINAP)Cl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name [(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthalen]chloro(p-cymene)rutheniumchloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.